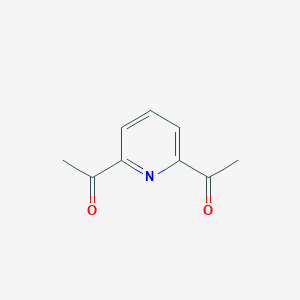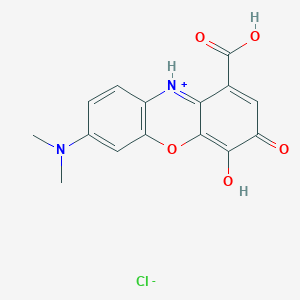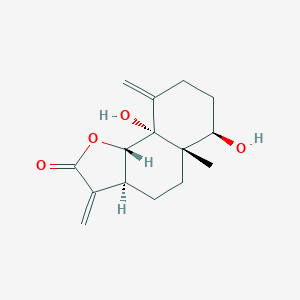
Tanacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tanacetin is a flavonoid compound that is derived from the plant Tanacetum vulgare, commonly known as tansy. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
科学的研究の応用
Structural Characterization and Chemical Analysis
Tanacetin has been extensively studied for its structural and chemical properties. Qi-tai (2008) isolated Tanacetin from the whole herbs of Crossostephium chinense and elucidated its structure using crystal X-ray analysis and a series of 1D and 2D NMR techniques. This detailed characterization laid the foundation for further exploration of its properties and potential applications (Z. Qi-tai, 2008).
Immunomodulatory Activity
Tanacetin has shown promising results in modulating immune responses. A study by Xie et al. (2007) identified that acidic polysaccharides isolated from Tanacetum vulgare L. (Tansy) exhibit potent macrophage/monocyte-activating activity. These polysaccharides enhance the production of reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in murine macrophages and activate nuclear factor kappaB (NF-kappaB) in human monocytes. Additionally, they stimulate human neutrophil function and have complement-fixing activity, contributing to anti-inflammatory and wound-healing properties (G. Xie, I. Schepetkin, M. Quinn, 2007).
Intestinal Permeability and Absorption
The study of intestinal permeability is crucial for understanding the absorption and bioavailability of compounds. The intestinal permeability of Tanacetin, among other sesquiterpenes, was examined using the Caco-2 cell monolayer model by Qi Wu et al. (2010). The research highlighted that Tanacetin is well absorbed mainly by passive diffusion via the transcellular pathway and suggested potential involvement of metabolism during absorption (Qi Wu, Bo Zhao, Xiu-wei Yang, W. Xu, P. Zhang, Lei Zou, Lianxue Zhang, 2010).
Antioxidant Activity and Phytochemical Profile
Tanacetin has been noted for its antioxidant properties. Zengin et al. (2019) investigated the chemical composition and biological activities of Tanacetum poteriifolium Grierson and found that the water extract showed significant antioxidant activity. The study emphasized the plant's potential use in managing health problems such as Alzheimer's disease, diabetes, and epidermal hyperpigmentation problems, partly due to its phytochemical composition, including phenolics and flavonoids (G. Zengin, E. Sieniawska, Ismail Senkardes, Marie Carene Nancy Picot-Allain, Kouadio Ibrahime Sinan, M. Fawzi Mahomoodally, 2019).
Vascular Activity
Understanding the effects of compounds on vascular systems is vital for assessing their therapeutic potential. A study conducted by Lahlou et al. (2008) on Tanacetum vulgare L. revealed that its aqueous extract possesses both NO-mediated and NO-independent vasorelaxing properties in vitro. This finding provides insight into the potential cardiovascular applications of Tanacetin, highlighting its therapeutic promise in traditional medicine for conditions such as hypertension (S. Lahlou, Khadija Cherkaoui Tangi, B. Lyoussi, N. Morel, 2008).
特性
CAS番号 |
1401-54-3 |
|---|---|
製品名 |
Tanacetin |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1 |
InChIキー |
CFUWPZZLCJXNSQ-XXUMUBMXSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
正規SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



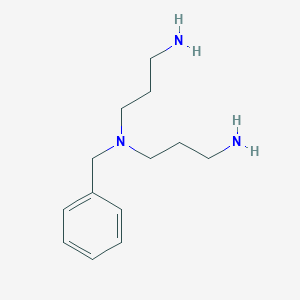
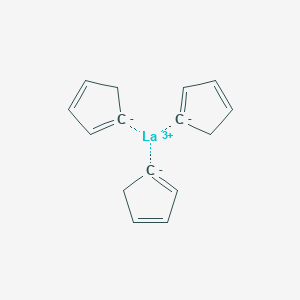
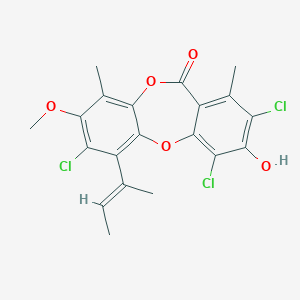
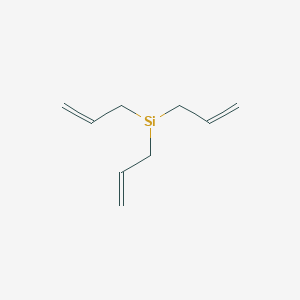
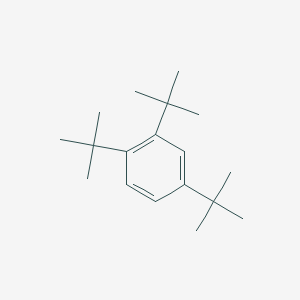
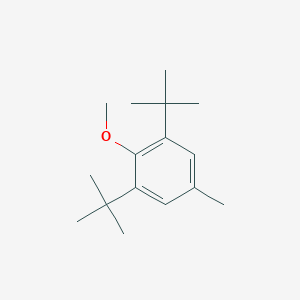
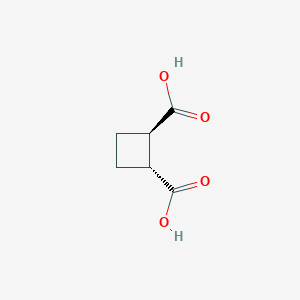
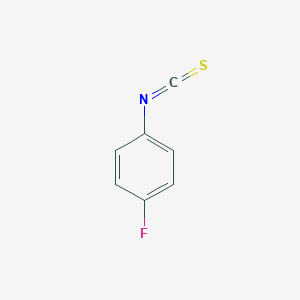
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

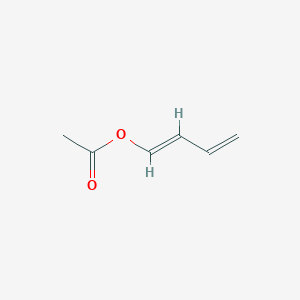
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
